
Anthramycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anthramycin is a pyrrolobenzodiazepine antibiotic with significant antitumor activity. It was first derived from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S. Korman in the 1950s. The compound was successfully synthesized in a laboratory setting by Leimgruber et al. in 1965 . This compound is known for its ability to inhibit the synthesis of RNA and DNA in carcinoma cells, making it a potent cytotoxic agent .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of anthramycin was first reported by Leimgruber et al. in 1968. The synthesis involves the formation of a pyrrolobenzodiazepine nucleus, which is a tricyclic system consisting of an aromatic A-ring, a 1,4-diazepin-5-one B-ring, and a pyrrolidine C-ring . The synthetic route includes several key steps such as cyclization, oxidation, and methylation reactions. The characterization of this compound was initially done on its epimer, this compound-11-methyl-ether, which can be formed by recrystallization from hot methanol .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces refuineus. The fermentation broth is extracted and purified to isolate this compound. Due to the unstable nature of the compound, it is often characterized and stored as its more stable derivatives .
化学反応の分析
Types of Reactions
Anthramycin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone species, which are capable of producing free radicals.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound.
Substitution Reagents: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from the reactions of this compound include its oxidized quinone derivatives, reduced forms, and various substituted derivatives .
科学的研究の応用
Anthramycin has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of nucleic acids.
Biology: Employed in studies of DNA stabilization and interactions with histones.
Medicine: Investigated for its antitumor properties and potential use in chemotherapy.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
作用機序
Anthramycin exerts its effects by inhibiting the synthesis of RNA and DNA in carcinoma cells. It forms a complex with DNA, blocking the synthesis by prohibiting DNA binding with proper enzymes . The compound is a competitive inhibitor of cell-free RNA and DNA synthesis and blocks the action of DNase I . The molecular targets of this compound include the exocyclic C2-amino group of guanine bases in DNA .
類似化合物との比較
Similar Compounds
Tomaymycin: Another pyrrolobenzodiazepine antibiotic with similar antitumor activity.
Sibiromycin: A structurally related compound with potent cytotoxic effects.
Neothramycins A and B: Analogous compounds with similar biological activities.
Uniqueness
Anthramycin is unique due to its specific structure and mechanism of action. Unlike other similar compounds, this compound has a high degree of cytotoxicity and cardiotoxicity, which limits its clinical use . its ability to form stable complexes with DNA makes it a valuable tool in scientific research .
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |
InChIキー |
VGQOVCHZGQWAOI-HWKANZROSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
異性体SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
同義語 |
Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


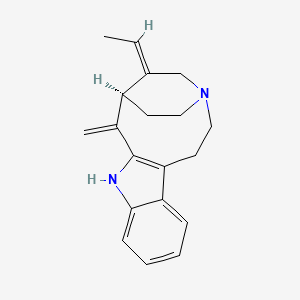
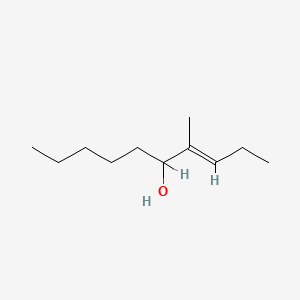
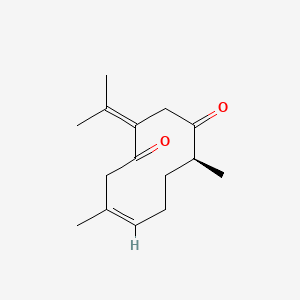



![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)
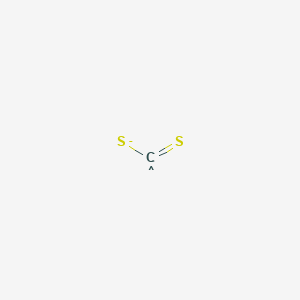

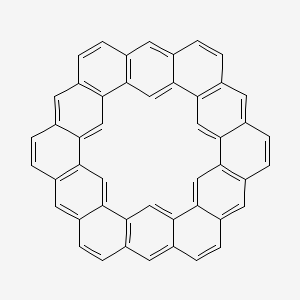



![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
